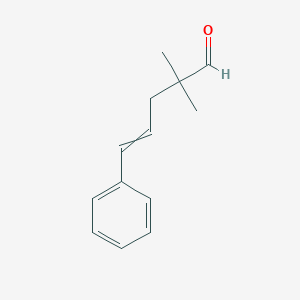

2,2-Dimethyl-5-phenylpent-4-enal

Description

2,2-Dimethyl-5-phenylpent-4-enal (IUPAC name: (E)-2,2-dimethyl-5-phenylpent-4-enal) is an α,β-unsaturated aldehyde characterized by a dimethyl-substituted carbon at position 2, a phenyl group at position 5, and an (E)-configured double bond between positions 4 and 5. Its molecular formula is C₁₇H₁₉O₂ (determined via ESI-HRMS: m/z 255.1380 [M+H]⁺) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.55 (s, 1H, aldehyde proton), 4.85–4.66 (m, 2H, alkene protons), 1.07 (s, 6H, dimethyl group) .

- ¹³C NMR: δ 206.2 (carbonyl carbon), 141.7 (alkene carbon), 115.0 (phenyl-substituted carbon) .

- IR: Peaks at 1728 cm⁻¹ (C=O stretch) and 2946 cm⁻¹ (C-H stretch of methyl groups) .

The compound is synthesized via reduction of a nitrile precursor with an 80% yield, isolated as a clear oil . It is utilized in calcium-catalyzed cycloisomerization reactions, where its steric and electronic properties enhance catalytic efficiency .

Properties

IUPAC Name |

2,2-dimethyl-5-phenylpent-4-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBCNJBAWIUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403315 | |

| Record name | 2,2-dimethyl-5-phenylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260352-12-3 | |

| Record name | 2,2-dimethyl-5-phenylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-phenylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a catalyst, such as ruthenium or nickel supported on silica, and a solvent like methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions under controlled conditions. The use of high-pressure hydrogenation and specific catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenylpent-4-enal undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: 2,2-Dimethyl-5-phenylpentanoic acid.

Reduction: 2,2-Dimethyl-5-phenylpentanol.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2,2-Dimethyl-5-phenylpent-4-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-phenylpent-4-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects: The dimethyl group at C2 in the target compound increases steric hindrance compared to analogs like (2E)-2-methyl-5-phenylpent-2-enal, which lacks a second methyl group. This hindrance likely reduces unwanted side reactions in catalytic processes .

Physical State :

- The target compound and (2E)-2-methyl-5-phenylpent-2-enal are oils, whereas (E)-4-(2-methoxyphenyl)-2,4-dimethyl-5-phenylpent-2-enal is a crystalline solid (mp 84–86°C). This difference arises from the methoxyphenyl group enhancing intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Synthesis Efficiency :

- The target compound’s 80% yield outperforms the 78% yield of (2E)-2-methyl-5-phenylpent-2-enal , likely due to optimized reduction protocols .

Spectroscopic and Reactivity Differences

Aldehyde Proton Shifts:

- The target compound’s aldehyde proton resonates at δ 9.55 (¹H NMR), typical for α,β-unsaturated aldehydes. In contrast, (2E)-2-methyl-5-phenylpent-2-enal may exhibit a slightly upfield shift due to reduced electron withdrawal from the single methyl group .

Carbonyl Reactivity:

- The target compound’s carbonyl carbon (δ 206.2 in ¹³C NMR) is less electrophilic than that of (2S)-amino-3,3-dimethyl-4-phenylpent-4-enoic acid (carboxylic acid carbonyl at δ ~170–175), reflecting differences in functional group electronic effects .

Alkene Geometry:

- The (E)-configuration in the target compound prevents steric clashes between the phenyl group and the dimethyl substituents, stabilizing the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.